(Ac)Phe-Lys(Alloc)-PABC-PNP

Antibody-Drug Conjugates Cathepsin B Linker Chemistry

Select (Ac)Phe-Lys(Alloc)-PABC-PNP for ADC programs where rapid bystander killing drives efficacy. Its Phe-Lys core releases payload 30-fold faster via cathepsin B vs. the Val-Cit standard—critical for low or heterogeneous antigen targets. The orthogonal Alloc protecting group permits selective Pd(0)-catalyzed deprotection, enabling sequential addition of ligands, PEG chains, or functional moieties for customized architectures. The self-immolative PABC spacer with PNP carbonate leaving group ensures efficient, traceless amine coupling. An essential tool for head-to-head linker benchmarking during lead optimization. Validated precursor for tumor-activated prodrugs (e.g., PADM). For research use only.

Molecular Formula C35H39N5O10
Molecular Weight 689.71
Cat. No. B1574195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ac)Phe-Lys(Alloc)-PABC-PNP
Molecular FormulaC35H39N5O10
Molecular Weight689.71
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ac)Phe-Lys(Alloc)-PABC-PNP: A Protease-Cleavable ADC Linker for Targeted Payload Release


(Ac)Phe-Lys(Alloc)-PABC-PNP is a heterobifunctional, protease-cleavable linker reagent (CAS 2070009-39-9) designed for the synthesis of Antibody-Drug Conjugates (ADCs) and tumor-activatable prodrugs . It belongs to the dipeptide linker class and features a cathepsin B-sensitive Phe-Lys cleavage motif, an Alloc (allyloxycarbonyl) orthogonal protecting group on the lysine side chain, and a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer activated with a para-nitrophenyl (PNP) carbonate leaving group for efficient amine coupling .

Why Substituting (Ac)Phe-Lys(Alloc)-PABC-PNP with Standard Val-Cit Linkers Can Compromise ADC Performance


Although Val-Cit and Phe-Lys dipeptide linkers are both cleaved by lysosomal cathepsin B, they are not functionally interchangeable. The Phe-Lys motif in (Ac)Phe-Lys(Alloc)-PABC-PNP exhibits a 30-fold faster rate of drug release compared to the analogous Val-Cit motif when exposed to purified cathepsin B alone [1]. This kinetic divergence is masked in crude lysosomal extracts, indicating that Phe-Lys may offer a more direct or efficient cathepsin B-dependent release mechanism, which can critically influence the bystander killing effect and overall potency of an ADC in certain tumor microenvironments [1].

Quantitative Evidence: How (Ac)Phe-Lys(Alloc)-PABC-PNP Differentiates from Alternative Linker Chemistries


Phe-Lys vs. Val-Cit: A 30-Fold Increase in Cathepsin B-Mediated Drug Release Kinetics

The Phe-Lys dipeptide core, a key functional element of (Ac)Phe-Lys(Alloc)-PABC-PNP, demonstrates significantly faster cleavage kinetics than the industry-standard Val-Cit linker. In a direct model study, the rate of doxorubicin release from a Z-Phe-Lys-PABC-DOX substrate was 30-fold faster than from a Z-Val-Cit-PABC-DOX substrate when incubated with purified human cathepsin B [1].

Antibody-Drug Conjugates Cathepsin B Linker Chemistry

Orthogonal Alloc Protection Enables Sequential Deprotection and Conjugation Strategies Unavailable with Simple Fmoc/t-Bu Linkers

The Alloc (allyloxycarbonyl) group on the lysine side chain of (Ac)Phe-Lys(Alloc)-PABC-PNP provides an orthogonal protecting group that is stable to the acidic and basic conditions used for Boc and Fmoc peptide synthesis, yet is cleaved selectively with a palladium(0) catalyst [1]. This is in contrast to simpler, unprotected linkers or those with only Fmoc/t-Bu groups, which lack this level of synthetic modularity. This property is inferred for the compound class and is supported by its chemical structure .

Solid-Phase Peptide Synthesis ADC Bioconjugation Protecting Group Strategy

In Vivo Validation: Ac-Phe-Lys-PABC Prodrug of Doxorubicin Demonstrates Enhanced Therapeutic Index in Gastric Cancer Models

The core Phe-Lys-PABC structure, which is the functional backbone of (Ac)Phe-Lys(Alloc)-PABC-PNP, has been validated in vivo using the prodrug Ac-Phe-Lys-PABC-ADM (PADM), a doxorubicin conjugate. In a gastric cancer peritoneal carcinomatosis model, PADM demonstrated significant antitumor efficacy while exhibiting reduced systemic toxicity compared to free doxorubicin, an effect attributed to the cathepsin B-mediated release mechanism [1]. This was further supported by a 2019 xenograft study where combination therapy with PADM and sodium selenite enhanced gastric cancer cell apoptosis [2].

Prodrug Cancer Therapy In Vivo Efficacy

High-Impact Applications for (Ac)Phe-Lys(Alloc)-PABC-PNP in ADC Discovery and Development


Synthesis of ADCs Requiring Maximized Payload Release Rate

For ADC programs targeting antigens with low or heterogeneous expression where a rapid and potent bystander effect is crucial, (Ac)Phe-Lys(Alloc)-PABC-PNP is the preferred linker. Its Phe-Lys core provides a 30-fold faster drug release rate with cathepsin B compared to the Val-Cit standard [1], potentially increasing the therapeutic window in challenging tumor microenvironments.

Multi-Step Bioconjugation and Complex Payload Construction

The orthogonal Alloc protecting group on (Ac)Phe-Lys(Alloc)-PABC-PNP is essential for advanced synthetic strategies. It allows for selective, palladium-catalyzed deprotection of the lysine side chain without affecting other acid- or base-labile groups [1], enabling the sequential addition of targeting ligands, hydrophilic polymers, or other functional moieties to create highly customized ADC architectures.

Development of Prodrugs for Tumor-Selective Activation

The Phe-Lys-PABC scaffold is a validated platform for constructing tumor-activated prodrugs. Studies with Ac-Phe-Lys-PABC-ADM (PADM) have shown that this linker motif effectively mediates cathepsin B-dependent drug release in vivo, resulting in potent antitumor activity with a favorable safety profile [1]. (Ac)Phe-Lys(Alloc)-PABC-PNP serves as the ideal synthetic precursor for generating a new generation of such prodrugs.

Comparative Linker Evaluation in ADC Lead Optimization

During the lead optimization phase of ADC development, (Ac)Phe-Lys(Alloc)-PABC-PNP is a critical tool for head-to-head comparisons. Its use allows scientists to benchmark the performance of a Phe-Lys-based linker against Val-Cit and Val-Ala alternatives within the same antibody-payload context, providing direct, quantitative data on how linker chemistry influences in vitro potency, in vivo efficacy, and tolerability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Ac)Phe-Lys(Alloc)-PABC-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.